molecular formula C20H20F3NO B5313842 1-(2,6-difluorobenzoyl)-3-[2-(4-fluorophenyl)ethyl]piperidine

1-(2,6-difluorobenzoyl)-3-[2-(4-fluorophenyl)ethyl]piperidine

Cat. No. B5313842
M. Wt: 347.4 g/mol
InChI Key: JMYRIVDFKAPUCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-difluorobenzoyl)-3-[2-(4-fluorophenyl)ethyl]piperidine is a synthetic compound that belongs to the class of piperidine derivatives. It has been studied extensively due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 1-(2,6-difluorobenzoyl)-3-[2-(4-fluorophenyl)ethyl]piperidine involves its binding to the sigma-1 receptor. The binding of the compound to the receptor results in the modulation of various cellular processes such as calcium signaling, ion channel regulation, and cell survival. The exact mechanism by which the compound modulates these processes is not fully understood and is an area of ongoing research.
Biochemical and Physiological Effects:
1-(2,6-difluorobenzoyl)-3-[2-(4-fluorophenyl)ethyl]piperidine has been found to have various biochemical and physiological effects. It has been shown to have neuroprotective effects in various animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The compound has also been found to have analgesic effects in animal models of pain. Additionally, it has been shown to have anti-cancer effects in various cancer cell lines.

Advantages and Limitations for Lab Experiments

1-(2,6-difluorobenzoyl)-3-[2-(4-fluorophenyl)ethyl]piperidine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of the receptor in various physiological and pathological conditions. However, the compound also has some limitations. It has a relatively low yield of around 50-60%, which can make it difficult to obtain large quantities of the compound. Additionally, the compound has not been extensively studied in humans, so its safety and efficacy in humans are not fully understood.

Future Directions

There are several future directions related to the study of 1-(2,6-difluorobenzoyl)-3-[2-(4-fluorophenyl)ethyl]piperidine. One area of research is the elucidation of the exact mechanism by which the compound modulates cellular processes such as calcium signaling, ion channel regulation, and cell survival. Another area of research is the development of more potent and selective sigma-1 receptor ligands for use in scientific research and potential therapeutic applications. Additionally, the compound could be studied further in various animal models of disease to determine its potential therapeutic applications.

Synthesis Methods

The synthesis of 1-(2,6-difluorobenzoyl)-3-[2-(4-fluorophenyl)ethyl]piperidine involves the reaction of 2,6-difluorobenzoyl chloride with 2-(4-fluorophenyl)ethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by column chromatography. The yield of the product is typically around 50-60%.

Scientific Research Applications

1-(2,6-difluorobenzoyl)-3-[2-(4-fluorophenyl)ethyl]piperidine has been studied extensively for its potential applications in scientific research. It has been found to have a high affinity for the sigma-1 receptor, which is a transmembrane protein that is involved in various cellular processes such as calcium signaling, ion channel regulation, and cell survival. The compound has been used as a tool to study the role of the sigma-1 receptor in various physiological and pathological conditions such as neurodegenerative diseases, cancer, and pain.

properties

IUPAC Name

(2,6-difluorophenyl)-[3-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3NO/c21-16-10-8-14(9-11-16)6-7-15-3-2-12-24(13-15)20(25)19-17(22)4-1-5-18(19)23/h1,4-5,8-11,15H,2-3,6-7,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYRIVDFKAPUCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=C(C=CC=C2F)F)CCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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